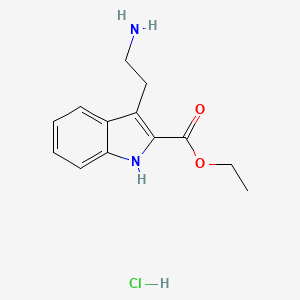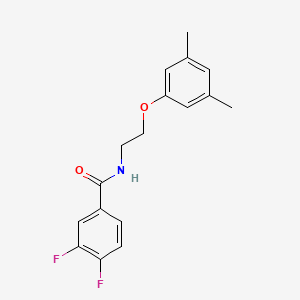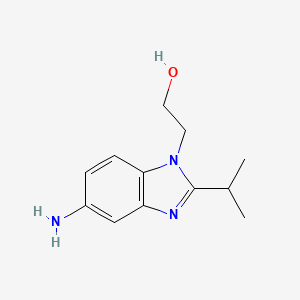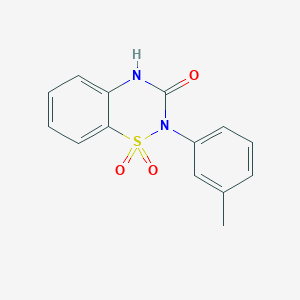![molecular formula C17H12N4OS2 B2546933 N-(3-(benzo[d]thiazol-2-yl)phényl)-4-méthyl-1,2,3-thiadiazole-5-carboxamide CAS No. 941463-28-1](/img/structure/B2546933.png)
N-(3-(benzo[d]thiazol-2-yl)phényl)-4-méthyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-tubercular properties .
Applications De Recherche Scientifique
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-tubercular agent.
Medicine: Explored for its anti-inflammatory properties and potential use in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been found to inhibit the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the cyclooxygenase (cox) enzymes . This inhibition can affect the production of thromboxane, prostaglandins (PGE2), and prostacyclin , which are involved in inflammation and pain signaling pathways.
Result of Action
Benzothiazole derivatives have been found to inhibit the cyclooxygenase (cox) enzymes , which can result in reduced production of thromboxane, prostaglandins (PGE2), and prostacyclin . These molecules play a key role in inflammation and pain signaling pathways, so their reduction can lead to anti-inflammatory effects.
Action Environment
It is known that the synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . These synthesis methods may be influenced by environmental factors such as temperature and solvent conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through the reaction of 2-aminothiophenol with various aldehydes . The thiadiazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and carbon disulfide . The final step involves coupling the benzothiazole and thiadiazole intermediates under specific conditions, such as using a base like potassium carbonate in a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: Similar structure but lacks the thiadiazole ring.
N-(benzo[d]thiazol-2-yl)-2-(4-methylphenyl)acetamide: Contains a methyl group on the phenyl ring but differs in the position and type of substituents.
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c1-10-15(24-21-20-10)16(22)18-12-6-4-5-11(9-12)17-19-13-7-2-3-8-14(13)23-17/h2-9H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZWIPGABHXKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2546852.png)
![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2546853.png)
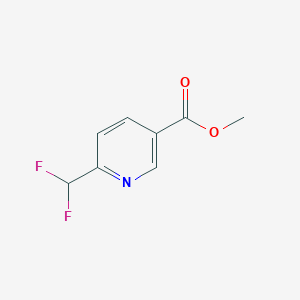
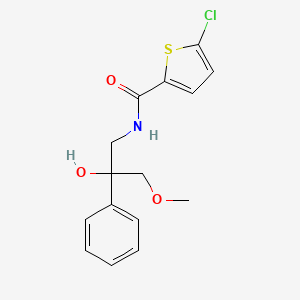
![{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/new.no-structure.jpg)
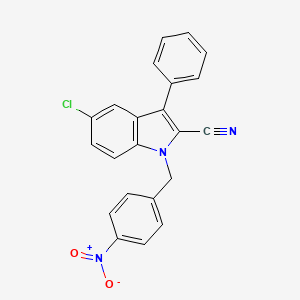
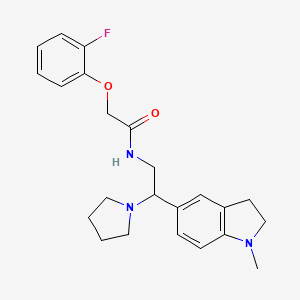
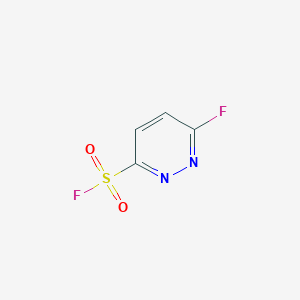
![2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2546865.png)
![5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2546866.png)
